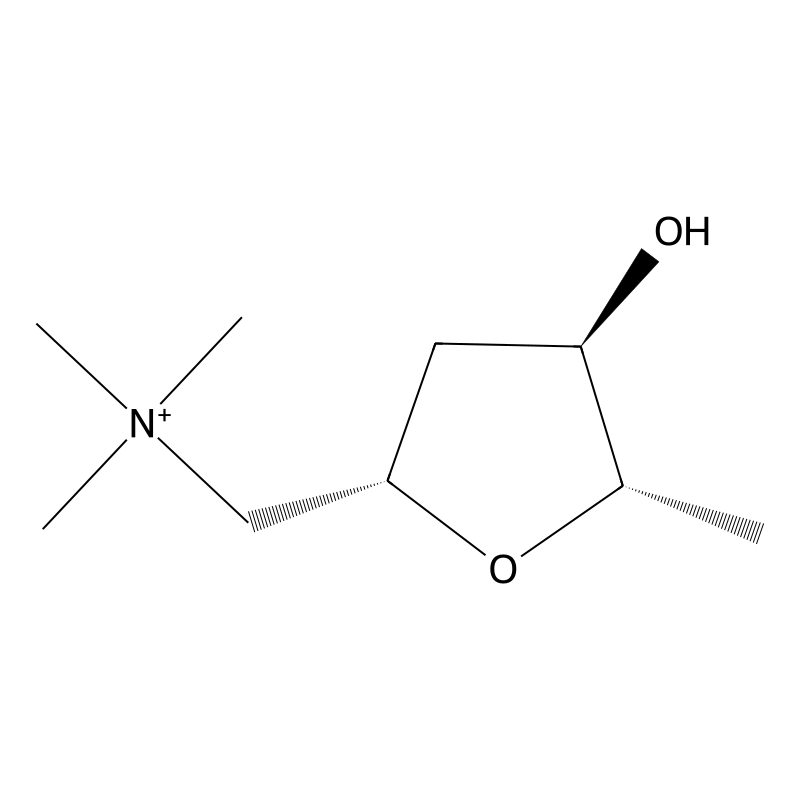

Muscarine

Content Navigation

Unstable acetylcholine and variable natural extracts compromise cholinergic assay reproducibility. High-purity synthetic muscarine chloride (CAS 300-54-9) overcomes these limitations. • Acetylcholinesterase-resistant: Sustained receptor activation without degradation, enabling accurate dose-response curves. • Rigorous purity: Synthetic material eliminates concentration variability from fungal extracts (e.g., Amanita muscaria). • Prototypical mAChR agonist: Reference standard for characterizing muscarinic signaling before subtype-specific studies. Includes CoA for assured purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Muscarine is a natural alkaloid and the prototypical agonist for muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors critical to parasympathetic nervous system function. Unlike the endogenous neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, muscarine is not degraded by this enzyme, providing a significant advantage in experimental stability for in vitro and ex vivo studies requiring sustained receptor activation. This chemical stability, combined with its potent agonism, makes it a foundational tool for probing cholinergic signaling pathways.

Research Fit

References

- [1] Wasicky, R. (1914). Über die wirksamen Bestandteile von Amanita muscaria. Pharm. Post, 47, 499-501.

- [2] Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256.

- [3] Washburn, K. W., & Kautzman, T. L. (2020). An Examination of Cholinergic Symptoms Produced by the Fly Agaric Mushroom Amanita muscaria (Agaricomycetes): Revisiting the Role of Muscarine. International Journal of Medicinal Mushrooms, 22(9).

- [4] Dale, H. H. (1914). The action of certain esters and ethers of choline, and their relation to muscarine. Journal of Pharmacology and Experimental Therapeutics, 6(2), 147-190.

Selecting a muscarinic agonist based on class alone is unreliable for reproducible outcomes. The endogenous ligand, acetylcholine, is unsuitable for most experimental setups due to its rapid enzymatic degradation. Other common agonists, such as pilocarpine and oxotremorine, exhibit significantly different receptor subtype selectivities, potencies, and signaling biases, making them functionally distinct rather than direct substitutes. Furthermore, procuring muscarine from crude fungal extracts, such as those from *Amanita muscaria*, introduces extreme variability in concentration and purity, with muscarine content ranging from insignificant traces to physiologically active levels, compromising experimental reproducibility.

Substitution Risk

References

- [1] Rang, H. P. (2003). The receptor concept: the quantitative basis of pharmacology. British journal of pharmacology, 147(S1), S2-S3.

- [2] Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Cloning, sequencing and expression of complementary DNA encoding the muscarinic acetylcholine receptor. Nature, 323(6087), 411-416.

- [3] Feifel, U., et al. (2020). An Examination of Cholinergic Symptoms Produced by the Fly Agaric Mushroom Amanita muscaria (Agaricomycetes): Revisiting the Role of Muscarine. International Journal of Medicinal Mushrooms, 22(9), 831-842.

- [4] Bowden, K., & Waser, P. G. (1957). Pharmacological actions of pure muscarine chloride. Nature, 179(4561), 633-634.

- [5] Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7-16.

- [6] Bebbington, A., Brimblecombe, R. W., & Shakeshaft, D. (1966). The central and peripheral activity of acetylenic amines related to oxotremorine. British journal of pharmacology and chemotherapy, 26(1), 56.

Superior Metabolic Stability

Unlike acetylcholine, which is the natural ligand for muscarinic receptors, muscarine is not a substrate for acetylcholinesterase, the enzyme responsible for rapidly terminating cholinergic signals. This inherent resistance to enzymatic hydrolysis provides a stable, sustained agonist concentration in experimental systems, a critical factor for reproducibility in dose-response studies and prolonged stimulation protocols.

| Evidence Dimension | Enzymatic Hydrolysis |

| Target Compound Data | Not hydrolyzed by true- or pseudo-cholinesterase |

| Comparator Or Baseline | Acetylcholine: Rapidly hydrolyzed by acetylcholinesterase |

| Quantified Difference | Qualitative (stable vs. labile) |

| Conditions | In vitro and in vivo physiological conditions |

This stability eliminates the need for co-application of cholinesterase inhibitors, simplifying experimental design and removing a potential source of off-target effects.

Guaranteed Purity and Concentration

Procuring synthetic muscarine ensures high purity and precisely known concentrations, which is essential for reproducible research. In contrast, muscarine content in its most famous natural source, *Amanita muscaria*, is highly variable. Recent analyses show concentrations can range from 0.004% to 0.043% by dry weight, a greater than 10-fold variance. Some samples may contain only trace amounts, while other related fungal species like *Inocybe* and *Clitocybe* can contain up to 1.6%. This makes crude extracts unsuitable for quantitative pharmacology.

| Evidence Dimension | Compound Concentration (% dry weight) |

| Target Compound Data | >95% purity (for synthetic standard) |

| Comparator Or Baseline | *Amanita muscaria* extract: 0.004% - 0.043%; *Inocybe*/*Clitocybe* spp.: up to 1.6% |

| Quantified Difference | Orders of magnitude higher purity and zero variability compared to natural extracts. |

| Conditions | HPLC-MS/MS analysis of fungal samples |

Using a pure, synthetic compound eliminates concentration variability, a critical factor for achieving reproducible dose-response curves and reliable experimental outcomes.

Receptor Selectivity vs. Pilocarpine

While both muscarine and pilocarpine are classical muscarinic agonists, they are not functionally interchangeable due to differing receptor subtype selectivity. Autoradiographic studies in rat brain show that pilocarpine has low selectivity between M1-like (hippocampal) and M2-like (brainstem) receptor populations, with IC50 values differing by only ~3-fold. In contrast, other agonists like arecoline and bethanechol show 19-fold and 100-fold selectivity for M2 receptors, respectively, highlighting the unique profiles within the agonist class. Furthermore, pilocarpine can act as a partial agonist or even an antagonist at the M3 receptor depending on the cell type and signaling pathway being measured, a complexity not typically associated with muscarine's action.

| Evidence Dimension | M2 vs. M1 Receptor Selectivity Ratio (IC50 Hippocampus / IC50 Brainstem) |

| Target Compound Data | (Data for muscarine not in direct comparison in this study, but it serves as the reference compound for the receptor class) |

| Comparator Or Baseline | Pilocarpine: ~3-fold; Arecoline: ~19-fold; Bethanechol: ~100-fold |

| Quantified Difference | Pilocarpine demonstrates significantly lower M2/M1 selectivity compared to other common muscarinic agonists. |

| Conditions | Inhibition of [3H]-l-QNB binding in rat brain slices |

For studies aiming to differentiate receptor subtype functions, muscarine's role as the foundational, non-selective agonist provides a critical baseline, while pilocarpine's distinct selectivity and potential for biased signaling make it a non-equivalent substitute.

Stable Baseline for Cholinergic Studies

For in vitro or ex vivo preparations such as isolated organ baths or cell culture assays, muscarine's resistance to enzymatic degradation by acetylcholinesterase provides a stable and sustained level of receptor stimulation. This is critical for generating reliable dose-response curves without the confounding variable of agonist breakdown.

Prototypical Agonist for Receptor Characterization

As the namesake agonist for the entire receptor class, muscarine serves as the foundational reference compound for characterizing the general effects of muscarinic activation in a novel tissue or cell line before exploring the nuanced effects of subtype-selective or biased agonists.

Reproducibility in Pharmacology and Toxicology

When experimental reproducibility is paramount, the use of high-purity, synthetic muscarine chloride eliminates the significant concentration variability inherent in natural extracts. This ensures that observed effects are directly attributable to a known concentration of the active compound, a requirement for any rigorous pharmacological or toxicological study.

Application Selection Matrix

References

- [1] Wasicky, R. (1957). Pharmacological actions of pure muscarine chloride. British Journal of Pharmacology and Chemotherapy, 12(2), 177-184.

- [2] Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256.

- [3] Feifel, U., et al. (2020). An Examination of Cholinergic Symptoms Produced by the Fly Agaric Mushroom Amanita muscaria (Agaricomycetes): Revisiting the Role of Muscarine. International Journal of Medicinal Mushrooms, 22(9), 831-842.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Lee MR, Dukan E, Milne I. Amanita muscaria (fly agaric): from a shamanistic hallucinogen to the search for acetylcholine. J R Coll Physicians Edinb. 2018 Mar;48(1):85-91. doi: 10.4997/JRCPE.2018.119. PubMed PMID: 29741535.

3: Yang H, Sun Q, Liang Y, Jiang Y, Li R, Ye J. Antinociception of the spirocyclopiperazinium salt compound LXM-15 via activating α7 nAChR and M4 mAChR and inhibiting CaMKIIα/cAMP/CREB/CGRP signalling pathway in mice. Regul Toxicol Pharmacol. 2018 Apr;94:108-114. doi: 10.1016/j.yrtph.2018.01.012. Epub 2018 Jan 17. PubMed PMID: 29353067.

4: Xu B, Deng H, Zhang X, Luo J, Zhang G, Zhang Z, Wang Y, Shan L. A novel Danshensu/tetramethylpyrazine derivative induces vasorelaxation on rat aorta and exerts cardioprotection in dogs. Eur J Pharmacol. 2018 Jan 5;818:158-166. doi: 10.1016/j.ejphar.2017.10.034. Epub 2017 Oct 21. PubMed PMID: 29066416.

5: Matsuoka H, Inoue M. Molecular mechanism for muscarinic M(1) receptor-mediated endocytosis of TWIK-related acid-sensitive K(+) 1 channels in rat adrenal medullary cells. J Physiol. 2017 Nov 15;595(22):6851-6867. doi: 10.1113/JP275039. Epub 2017 Oct 19. PubMed PMID: 28944482; PubMed Central PMCID: PMC5685824.

6: Cárdenas AM, Fernández-Olivares P, Díaz-Franulic I, González-Jamett AM, Shimahara T, Segura-Aguilar J, Caviedes R, Caviedes P. Knockdown of Myo-Inositol Transporter SMIT1 Normalizes Cholinergic and Glutamatergic Function in an Immortalized Cell Line Established from the Cerebral Cortex of a Trisomy 16 Fetal Mouse, an Animal Model of Human Trisomy 21 (Down Syndrome). Neurotox Res. 2017 Nov;32(4):614-623. doi: 10.1007/s12640-017-9775-0. Epub 2017 Jul 10. PubMed PMID: 28695546.

7: Dallagnol JCC, Orsato A, Ducatti DRB, Noseda MD, Duarte MER, Gonçalves AG. Aqueous semisynthesis of C-glycoside glycamines from agarose. Beilstein J Org Chem. 2017 Jun 23;13:1222-1229. doi: 10.3762/bjoc.13.121. eCollection 2017. PubMed PMID: 28694868; PubMed Central PMCID: PMC5496579.

8: Mitoh Y, Ueda H, Ichikawa H, Fujita M, Kobashi M, Matsuo R. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats. Auton Neurosci. 2017 Sep;206:1-7. doi: 10.1016/j.autneu.2017.05.010. Epub 2017 May 30. PubMed PMID: 28600120.

9: Keshavarz M, Schwarz H, Hartmann P, Wiegand S, Skill M, Althaus M, Kummer W, Krasteva-Christ G. Caveolin-1: Functional Insights into Its Role in Muscarine- and Serotonin-Induced Smooth Muscle Constriction in Murine Airways. Front Physiol. 2017 May 15;8:295. doi: 10.3389/fphys.2017.00295. eCollection 2017. PubMed PMID: 28555112; PubMed Central PMCID: PMC5430063.

10: Doan UV, Mendez Rojas B, Kirby R. Unintentional ingestion of Cordyceps fungus-infected cicada nymphs causing ibotenic acid poisoning in Southern Vietnam. Clin Toxicol (Phila). 2017 Sep;55(8):893-896. doi: 10.1080/15563650.2017.1319066. Epub 2017 May 2. PubMed PMID: 28463017.

11: Tsentsevitsky AN, Kovyazina IV, Nurullin LF, Nikolsky EE. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neurosci Lett. 2017 May 10;649:62-69. doi: 10.1016/j.neulet.2017.04.015. Epub 2017 Apr 10. PubMed PMID: 28408330.

12: Vera J, Alcayaga J, Sanhueza M. Competition between Persistent Na(+) and Muscarine-Sensitive K(+) Currents Shapes Perithreshold Resonance and Spike Tuning in CA1 Pyramidal Neurons. Front Cell Neurosci. 2017 Mar 8;11:61. doi: 10.3389/fncel.2017.00061. eCollection 2017. PubMed PMID: 28337126; PubMed Central PMCID: PMC5340745.

13: Meng W, Wang S, Yao L, Zhang N, Li D. Muscarinic Receptors Are Responsible for the Cholinergic Modulation of Projection Neurons in the Song Production Brain Nucleus RA of Zebra Finches. Front Cell Neurosci. 2017 Feb 28;11:51. doi: 10.3389/fncel.2017.00051. eCollection 2017. PubMed PMID: 28293176; PubMed Central PMCID: PMC5329057.

14: Mir TA, Shinohara H. Two-Dimensional Surface Plasmon Resonance Imaging System for Cellular Analysis. Methods Mol Biol. 2017;1571:31-46. doi: 10.1007/978-1-4939-6848-0_3. PubMed PMID: 28281248.

15: Seljetun KO, von Krogh A. Acute Inocybe mushroom toxicosis in dogs: 5 cases (2010-2014). J Vet Emerg Crit Care (San Antonio). 2017 Mar;27(2):212-217. doi: 10.1111/vec.12567. Epub 2017 Feb 1. PubMed PMID: 28146341.

16: Konieczny V, Tovey SC, Mataragka S, Prole DL, Taylor CW. Cyclic AMP Recruits a Discrete Intracellular Ca(2+) Store by Unmasking Hypersensitive IP(3) Receptors. Cell Rep. 2017 Jan 17;18(3):711-722. doi: 10.1016/j.celrep.2016.12.058. PubMed PMID: 28099849; PubMed Central PMCID: PMC5276804.

17: Holt JC, Jordan PM, Lysakowski A, Shah A, Barsz K, Contini D. Muscarinic Acetylcholine Receptors and M-Currents Underlie Efferent-Mediated Slow Excitation in Calyx-Bearing Vestibular Afferents. J Neurosci. 2017 Feb 15;37(7):1873-1887. doi: 10.1523/JNEUROSCI.2322-16.2017. Epub 2017 Jan 16. PubMed PMID: 28093476; PubMed Central PMCID: PMC5320615.

18: Luo J, Liu YH, Luo W, Luo Z, Liu CT. β(2)-adrenoreceptor Inverse Agonist Down-regulates Muscarine Cholinergic Subtype-3 Receptor and Its Downstream Signal Pathways in Airway Smooth Muscle Cells in vitro. Sci Rep. 2017 Jan 4;7:39905. doi: 10.1038/srep39905. PubMed PMID: 28051147; PubMed Central PMCID: PMC5209700.

19: Ghezzi F, Corsini S, Nistri A. Electrophysiological characterization of the M-current in rat hypoglossal motoneurons. Neuroscience. 2017 Jan 6;340:62-75. doi: 10.1016/j.neuroscience.2016.10.048. Epub 2016 Oct 27. PubMed PMID: 27984184.

20: Jin Z. Muscarine, imidazole, oxazole and thiazole alkaloids. Nat Prod Rep. 2016 Oct 26;33(11):1268-1317. Review. PubMed PMID: 27714029.

Explore Compound Types